2-Methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine is a synthetic organic compound notable for its potential applications in medicinal chemistry and biochemistry. This compound features a unique structure that combines a quinoline core with trifluoromethyl and N-phenyl substituents, giving it distinct chemical and biological properties. It has been studied for its interaction with specific molecular targets, particularly in the context of inhibiting cell proliferation.
The compound is classified under quinoline derivatives, which are known for their diverse biological activities. Its molecular formula is , and it possesses a molecular weight of 285.26 g/mol. The compound is primarily sourced from synthetic methodologies involving multi-step organic reactions, making it a subject of interest in both academic research and industrial applications.
The synthesis of 2-methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine typically involves several key steps:
The synthetic routes may also be optimized for industrial production, employing continuous flow reactors and automated systems to enhance yield and consistency. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving desired outcomes in terms of purity and efficiency.
The structure of 2-methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine can be represented as follows:
The compound features a quinoline ring system with a methyl group at position 2, a phenyl group at the nitrogen atom (N), and a trifluoromethyl group at position 7, contributing to its unique chemical reactivity and biological activity .
2-Methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine undergoes various chemical reactions, including:
These reactions are essential for exploring its potential modifications and applications in different chemical contexts.
The primary target of 2-methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine is the Werner helicase (WRN), an enzyme involved in DNA repair processes. The compound inhibits WRN activity, which subsequently affects several biochemical pathways related to DNA repair mechanisms such as base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR). This inhibition leads to a decrease in cell proliferation, making it a potential candidate for further development in cancer therapy .
The physical properties of 2-methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine include:
Key chemical properties include:
These properties are crucial for understanding how the compound behaves under various experimental conditions.
2-Methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine has several significant applications:
Quinoline, a bicyclic heterocycle fusing benzene and pyridine rings, has been integral to medicinal chemistry since the 19th century. Early discoveries like quinine (isolated from Cinchona bark) established its antimalarial utility, spurring systematic derivatization to enhance efficacy and overcome limitations of natural alkaloids . The 20th century witnessed strategic modifications, yielding chloroquine and mefloquine—cornerstones of antimalarial therapy. Concurrently, the scaffold’s versatility emerged in oncology, with agents like camptothecin derivatives (topotecan, irinotecan) targeting DNA topoisomerase I . Conrad-Limpach and Skraup syntheses enabled efficient production of diverse quinoline cores, facilitating structure-activity relationship (SAR) studies . By the late 20th century, quinoline derivatives expanded into antiviral, antibacterial, and anticancer applications, leveraging their ability to intercalate DNA, inhibit enzymes, and disrupt cellular processes. This evolution underscores the scaffold’s adaptability in addressing evolving therapeutic challenges.
The trifluoromethyl group (−CF₃) has become a pivotal pharmacophore in quinoline optimization due to its unique physicochemical properties. Its strong electron-withdrawing nature (σI = 0.39, σR = 0.43) enhances binding affinity to hydrophobic enzyme pockets while reducing basicity of adjacent nitrogen atoms, which can minimize off-target interactions [3] [4]. Critically, −CF₃ improves metabolic stability by shielding labile sites from oxidative degradation, as evidenced by reduced cytochrome P450-mediated dealkylation in fluorinated quinolines [2] [4]. This translates to prolonged half-lives in vivo, as seen in antimalarial agents like mefloquine (which features two −CF₃ groups) [5]. Additionally, −CF₃ augments membrane permeability by increasing lipophilicity (clogP +0.9 per group), facilitating cellular uptake [3]. Intramolecular charge-transfer effects in −CF₃-substituted quinolines also enable fluorescence applications, such as Golgi apparatus imaging in live cells [2]. These attributes make −CF₃ indispensable for refining pharmacokinetic and pharmacodynamic profiles.
Despite advances, multidrug resistance (MDR) remains a critical barrier for quinoline-based therapeutics. In malaria, Plasmodium falciparum resistance to chloroquine stems from mutations in PfCRT transporters that efflux the drug from digestive vacuoles [6]. Similarly, cancer MDR involves overexpression of P-glycoprotein (P-gp) efflux pumps and tubulin mutations that diminish microtubule-targeting agents’ efficacy [1] [6]. Current research gaps include:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1